REACTION_CXSMILES
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C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][C:10]=1[N+:18]([O-])=O.[Cl:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=1>CN(C)C=O>[NH2:18][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:9]=1[O:8][CH3:7])[C:13]([NH:26][C:25]1[CH:27]=[CH:28][C:22]([Cl:21])=[CH:23][CH:24]=1)=[O:15]
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Name
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|
Quantity
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5.5 mL
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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14.6 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
1 mL
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Type
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catalyst
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Name
|
|
Type
|
product
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Smiles
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NC=1C=C(C(=O)NC2=CC=C(C=C2)Cl)C=CC1OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |